molecular formula C18H21N5O3S B1668475 Cgp 13231 CAS No. 113962-61-1

Cgp 13231

Cat. No.: B1668475
CAS No.: 113962-61-1
M. Wt: 387.5 g/mol
InChI Key: JSGITMPYGNUQPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CGP 13231, identified in the scientific literature as the primary N-oxide metabolite of the antifilarial drug amocarzine (CGP 6140), is a compound of interest in parasitology and pharmacokinetic research . Its formation and disposition are critical for understanding the pharmacokinetic profile of its parent drug. Studies in patients with Onchocerca volvulus infections have demonstrated that the systemic exposure of this compound is significantly influenced by food intake, with bioavailability increasing under fed conditions . This metabolite is a key analyte in research aimed at elucidating the metabolic fate and optimal dosing regimens of amocarzine. As a research standard, this compound is intended for use in analytical methods development, such as mass spectrometry, to quantify metabolite levels in biological matrices like plasma and urine. This application is essential for preclinical and clinical studies investigating the pharmacology of antifilarial agents. This product is labeled "For Research Use Only" and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

113962-61-1

Molecular Formula

C18H21N5O3S

Molecular Weight

387.5 g/mol

IUPAC Name

4-methyl-N-[4-(4-nitroanilino)phenyl]-4-oxidopiperazin-4-ium-1-carbothioamide

InChI

InChI=1S/C18H21N5O3S/c1-23(26)12-10-21(11-13-23)18(27)20-16-4-2-14(3-5-16)19-15-6-8-17(9-7-15)22(24)25/h2-9,19H,10-13H2,1H3,(H,20,27)

InChI Key

JSGITMPYGNUQPT-UHFFFAOYSA-N

SMILES

C[N+]1(CCN(CC1)C(=S)NC2=CC=C(C=C2)NC3=CC=C(C=C3)[N+](=O)[O-])[O-]

Canonical SMILES

C[N+]1(CCN(CC1)C(=S)NC2=CC=C(C=C2)NC3=CC=C(C=C3)[N+](=O)[O-])[O-]

Appearance

Solid powder

Other CAS No.

113962-61-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cgp 13231;  Cgp13231;  Cgp-13231.

Origin of Product

United States

Preparation Methods

The synthesis of Cgp 13231 involves several steps. One common synthetic route includes the reaction of 4-methylpiperazine with 4-nitroaniline under specific conditions to form the intermediate compound. This intermediate is then reacted with carbon disulfide and other reagents to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Cgp 13231 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cgp 13231 has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cgp 13231 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Comparative Analysis of CGP-Related Compounds

Pharmacological Ligands: β-Adrenergic Receptor Targeting

Key Compound : CGP 12177 (β2-AR ligand)
Comparison with Analogues :
highlights a series of β2-AR ligands evaluated for binding affinity and selectivity. Compound 3 (structure undisclosed) demonstrated superior β2-AR affinity (pKD 10.45) and 28-fold selectivity over β1-AR (pKD 9.01). Other compounds (e.g., 1, 2, 10, 11, 13) showed significantly lower affinity, with binding inhibition values <50% at 10 µM (Table 1) .

Table 1: β-AR Ligand Affinity Comparison

Compound β1-AR pKD β2-AR pKD Selectivity (β2/β1)
3 9.01 10.45 28-fold
1 <7 <7 Not significant
2 <7 <7 Not significant
10 <7 <7 Not significant

Functional Implications :
Compound 3’s high β2-AR selectivity makes it a candidate for treating asthma or heart failure, whereas low-affinity analogues may serve as lead compounds for structural optimization .

Biopolymers: Cyanophycin (CGP) vs. Competing Polymers

Key Compound: Cyanophycin (CGP) Comparison with Polyhydroxyalkanoates (PHA) and Cellulose:

  • Production Cost : CGP production via E. coli fermentation costs 250–500 EUR/kg, comparable to PHAs (200–1,000 EUR/kg) but higher than cellulose (1–5 EUR/kg) .
  • Thermal Stability : UV-crosslinked CGP exhibits reduced thermal stability compared to cellulose but outperforms some PHAs in mechanical resilience after chemical crosslinking (e.g., genipin) .
  • Applications : CGP is explored for tissue engineering scaffolds due to cytocompatibility, whereas PHAs dominate packaging, and cellulose is used in textiles .

Table 2: Biopolymer Property Comparison

Polymer Production Cost (EUR/kg) Thermal Stability Key Applications
CGP 250–500 Moderate Biomedicine, agriculture
PHA 200–1,000 Variable Packaging, bioplastics
Cellulose 1–5 High Textiles, construction
Glycoproteins: Kiwifruit CGP vs. Deglycosylated Form (GPP)

Key Compound : Kiwifruit glycoprotein (CGP)
Comparison with GPP :
reveals significant functional differences:

  • Solubility : CGP maintains higher solubility than GPP across pH 3–7.5 and temperatures (25–60°C), critical for food industry applications .
  • Emulsification : At 1.0 mg/mL, CGP’s emulsification capacity surpasses GPP by 15–20%, attributed to glycosylation-enhanced interfacial activity .

Table 3: Functional Properties of CGP vs. GPP

Property CGP Performance GPP Performance
Solubility (pH 5) 85% 72%
Emulsification 90% 75%
Foam Stability 80% 65%
Polysaccharides: Guangdong Cordyceps CGP vs. Commercial Polysaccharides

Key Compound : Guangdong Cordyceps polysaccharide (CGP)
Comparison with Lentinan and Astragalus Polysaccharide :

  • Molecular Weight : CGP has three fractions (Mw: 2.57×10⁶, 3.84×10⁴, 5.00×10³), broader than lentinan (Mw ~ 5×10⁵) but narrower than astragalus polysaccharide (Mw 1–3×10⁶) .
  • Purification Efficiency : DEAE cellulose chromatography achieves 95% purity for CGP, comparable to lentinan (90–95%) but less efficient than astragalus (98%) .

Q & A

Q. What established methodologies are recommended for quantifying protein interactions in compound studies like those involving CGP 13231?

  • Methodological Answer : The Bradford assay and Lowry method are foundational for protein quantification. The Bradford assay uses Coomassie Brilliant Blue dye to measure protein concentration via absorbance shifts, suitable for rapid microgram-level quantification . The Lowry method employs the Folin-Ciocalteu reagent to detect tyrosine and tryptophan residues, offering higher sensitivity but requiring careful calibration . For this compound studies, select based on required sensitivity and interference considerations (e.g., detergents or reducing agents).

Q. How should researchers design experiments to assess the biochemical stability of this compound under varying physiological conditions?

  • Methodological Answer : Adopt a factorial design to test variables like pH, temperature, and enzymatic activity. Use quantitative assays (e.g., HPLC or mass spectrometry) for stability measurements. Include negative controls (e.g., compound-free buffers) and triplicate runs to ensure reproducibility. Pre-register the experimental protocol to mitigate bias, as emphasized in research design guidelines .

Q. What statistical tools are essential for preliminary data analysis in dose-response studies of this compound?

  • Methodological Answer : Use dose-response curves with nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC₅₀ values. Pair this with ANOVA to compare treatment groups and Tukey’s post-hoc test for multiple comparisons. Tools like GraphPad Prism or R packages (e.g., drc) are recommended. Validate assumptions (e.g., normality, homogeneity) using Shapiro-Wilk and Levene’s tests .

Advanced Research Questions

Q. How can contradictions in proteomic data on this compound’s binding affinities be resolved across independent studies?

  • Methodological Answer : Conduct meta-analyses to harmonize datasets, adjusting for variability in experimental conditions (e.g., buffer composition, assay type). Apply Receiver Operating Characteristic (ROC) analysis to evaluate biomarker consistency and calculate sensitivity/specificity metrics . Cross-validate findings using orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization).

Q. What strategies are effective for integrating multi-omics data (genomic, proteomic, metabolomic) to elucidate this compound’s mechanism of action?

  • Methodological Answer : Use systems biology approaches, such as weighted gene co-expression network analysis (WGCNA), to identify cross-omic modules. Leverage pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to map interactions. Validate hypotheses with CRISPR-Cas9 knockouts or siRNA silencing in in vitro models. Ensure data interoperability by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How should researchers address potential biases in literature reviews when identifying gaps in this compound’s therapeutic applications?

  • Methodological Answer : Perform a systematic review using PRISMA guidelines to minimize selection bias. Search multiple databases (e.g., PubMed, Scopus) with controlled vocabulary (e.g., MeSH terms like “small-molecule inhibitors”). Use tools like ROBIS to assess study quality and funnel plots to detect publication bias. Synthesize gaps using SWOT analysis (Strengths, Weaknesses, Opportunities, Threats) .

Methodological Best Practices

Q. What criteria define robust authorship contributions in collaborative studies on this compound?

  • Answer : Follow CRediT (Contributor Roles Taxonomy) guidelines to delineate roles (e.g., conceptualization, data curation, formal analysis). Document contributions using initials (e.g., “CGP designed experiments; YHK performed statistical analysis”) and include a conflict-of-interest statement. This aligns with ICMJE standards and ensures accountability .

Q. How can researchers optimize preclinical models to evaluate this compound’s efficacy while adhering to ethical guidelines?

  • Answer : Use patient-derived xenografts (PDXs) or organoids for translational relevance. Implement blinding and randomization to reduce experimental bias. For in vivo studies, follow ARRIVE 2.0 guidelines for reporting and obtain ethics approval with explicit inclusion/exclusion criteria for participant selection .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.